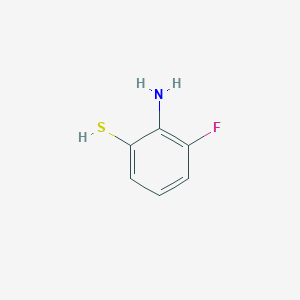

2-Amino-3-fluorobenzenethiol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-3-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKWZOSBZMKGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547626 | |

| Record name | 2-Amino-3-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73628-29-2 | |

| Record name | 2-Amino-3-fluorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73628-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-fluorobenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 3 Fluorobenzenethiol

Established Synthetic Pathways and Their Mechanistic Underpinnings

Cyclization and Hydrolytic Cleavage Approaches (e.g., via 2-amino-3-fluorobenzothiazole intermediates)

An effective and commonly employed method for preparing 2-Amino-3-fluorobenzenethiol involves a two-step sequence starting from 2-fluorophenylthiourea. tandfonline.com The initial step is an oxidative cyclization of 2-fluorophenylthiourea using bromine in a solvent like chloroform (B151607). This reaction proceeds through the formation of a sulfenyl bromide intermediate, which then undergoes an intramolecular electrophilic attack on the benzene (B151609) ring to form the 2-amino-3-fluorobenzothiazole ring system.

The subsequent and final step is the alkaline hydrolysis of the 2-amino-3-fluorobenzothiazole intermediate. tandfonline.com This is typically achieved by heating the benzothiazole (B30560) with a strong base, such as sodium hydroxide (B78521). The hydroxide ion attacks the carbon of the thiazole (B1198619) ring, leading to ring-opening and the formation of the sodium salt of this compound. Acidification of the reaction mixture then liberates the free thiol. tandfonline.com This pathway is favored due to its ability to overcome the challenges associated with other methods. tandfonline.com

Limitations and Challenges of Conventional Methods (e.g., Herz Reaction, Thiocyanation)

Conventional methods for the synthesis of aminobenzenethiols, such as the Herz reaction and thiocyanation, are not suitable for the preparation of this compound due to a lack of regioselectivity. tandfonline.com

The Herz reaction , which involves treating an aniline (B41778) with sulfur monochloride, is known to cause chlorination at positions para to the amino group if that position is unsubstituted. ijcrt.orgacs.org In the case of 2-fluoroaniline, this reaction would lead to undesired chlorination at the 5-position, and potentially the 3-position as well, making it an unsuitable method for synthesizing the target compound. tandfonline.com The reaction's utility is generally limited to anilines where the para-position is already occupied by a group that is not easily replaced by chlorine. ijcrt.org

Thiocyanation of arylamines is another widely used method for introducing a sulfur functionality. tandfonline.com However, this reaction often results in substitution at both the ortho and para positions relative to the activating amino group. tandfonline.comijcrt.org For 2-fluoroaniline, this would lead to a mixture of products, including thiocyanation at the 4- and 6-positions, making the isolation of the desired this compound difficult and inefficient. tandfonline.com In some instances, the intermediate thiocyanate (B1210189) may undergo spontaneous cyclization to form a benzothiazole derivative, further complicating the reaction. archive.org

Optimized and High-Yield Preparation Protocols

An improved method for the preparation of this compound focuses on the aforementioned cyclization-hydrolysis pathway, which has been developed to overcome the difficulties of conventional methods. tandfonline.com The preparation of 2-amino-3-fluorobenzothiazole from 2-fluorophenylthiourea through cyclization with bromine in chloroform, followed by alkaline hydrolysis, has been reported to yield this compound. tandfonline.com While a specific yield for the optimized protocol is stated as 25% for the final hydrolysis step, this route is presented as a more reliable and satisfactory method compared to the problematic conventional approaches. tandfonline.com

Further optimization of similar synthetic sequences for related compounds, such as 2-amino-3-fluorobenzoic acid, has shown that significant improvements in yield can be achieved by carefully controlling reaction conditions and avoiding chromatographic purification. orgsyn.org For instance, a modified procedure for a related synthesis tripled previously reported yields. orgsyn.org This suggests that further refinement of the this compound synthesis could potentially lead to higher yields.

Stereoselective Synthesis of Chiral Derivatives (If applicable; inferred from general organic synthesis trends)

The direct stereoselective synthesis of this compound itself is not applicable as the molecule is achiral. However, this compound serves as a crucial building block for the synthesis of chiral heterocyclic molecules. For example, it can be reacted with chiral synthons to introduce stereocenters into the final product.

General trends in organic synthesis indicate that chiral derivatives are often prepared by coupling a prochiral starting material with a chiral auxiliary or catalyst, or by reacting it with a chiral reagent. In the context of this compound, its amino and thiol groups provide reactive handles for the introduction of chiral moieties. For instance, the synthesis of chiral 1,2,3-triazoles has been achieved through various catalytic methods, including the use of copper catalysts, which could potentially be adapted for derivatives of this compound. rsc.orgrsc.org The synthesis of chiral 1,4-benzothiazines has also been reported, starting from substituted 2-aminobenzenethiols. tandfonline.com

Green Chemistry Principles in this compound Synthesis (Inferred from contemporary research trends)

While specific studies focusing on the application of green chemistry principles to the synthesis of this compound are not prevalent in the provided search results, contemporary research trends in organic synthesis strongly advocate for the adoption of more environmentally benign methodologies.

For related processes like thiocyanation, green chemistry approaches have been explored. These include the use of water or ethanol (B145695) as solvents, organocatalysts like phthalic acid, and milder reaction conditions to reduce waste and avoid the use of hazardous materials. sharif.edu Mechanochemical methods, such as ball-milling, have also been employed for thiocyanation, offering a solvent-free alternative with high reaction mass efficiency. acs.org

In the context of the established cyclization-hydrolysis synthesis of this compound, several green chemistry improvements could be envisioned. These include:

The use of water as a solvent in all three steps of a synthesis for the related 2-amino-3-fluorobenzoic acid highlights a successful application of green chemistry principles. orgsyn.org Adopting similar strategies for the synthesis of this compound would align with the broader shift towards sustainable chemical manufacturing.

Chemical Reactivity and Reaction Mechanisms of 2 Amino 3 Fluorobenzenethiol

Reactivity Profiles of the Amino and Thiol Functionalities

2-Amino-3-fluorobenzenethiol possesses two key functional groups, an amino (-NH₂) group and a thiol (-SH) group, which dictate its chemical reactivity. The amino group is basic and nucleophilic, readily participating in reactions such as acylation and diazotization. The thiol group is acidic and also nucleophilic, and it is susceptible to oxidation. The presence of both groups on the same aromatic ring allows for a range of intramolecular and intermolecular reactions. The fluorine atom, being highly electronegative, exerts an inductive electron-withdrawing effect, influencing the reactivity of the entire molecule.

The amino group can engage in hydrogen bonding, which affects the compound's physical properties and interactions with other molecules. The thiol group can be oxidized to form disulfides or further to sulfonic acids. The relative reactivity of the amino and thiol groups can be modulated by the reaction conditions, such as pH and the nature of the reagents employed. For instance, in the synthesis of phenothiazine (B1677639) derivatives, the thiol group's nucleophilicity is utilized in reactions with o-halonitrobenzenes. researchgate.netkab.ac.uggrafiati.com

Nucleophilic and Electrophilic Substitution Patterns

Nucleophilic Substitution:

The thiol group of this compound is a potent nucleophile and can participate in nucleophilic substitution reactions. A notable example is its reaction with o-halonitrobenzenes to form substituted 2-amino-2'-nitrodiphenylsulfides. researchgate.netkab.ac.uggrafiati.com This reaction is a key step in the synthesis of various phenothiazine derivatives. researchgate.netkab.ac.uggrafiati.com The reaction proceeds via nucleophilic attack of the thiolate anion on the electron-deficient aromatic ring of the o-halonitrobenzene.

The amino group can also act as a nucleophile. For example, it can be acylated to form amides, such as 2-foramido- or 2-acetylamino- derivatives, which are intermediates in the synthesis of bioactive molecules. researchgate.netkab.ac.ugtandfonline.com

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino group, which directs incoming electrophiles primarily to the ortho and para positions. However, the fluorine atom is a deactivating group, which somewhat tempers the ring's reactivity. The interplay between these activating and deactivating effects, along with steric hindrance from the substituents, will determine the regioselectivity of electrophilic substitution reactions.

A general mechanism for electrophilic aromatic substitution involves the attack of an electrophile by the aromatic pi system to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.com

Diazotization Chemistry and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt (-N₂⁺) through a process called diazotization. masterorganicchemistry.comnumberanalytics.comlibretexts.org This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). numberanalytics.comorgsyn.orgprepchem.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, making it a powerful tool in synthetic organic chemistry. masterorganicchemistry.comlibretexts.org

The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a variety of nucleophiles. masterorganicchemistry.com Sandmeyer reactions utilize copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group. wikipedia.orglibretexts.orgorgoreview.com While classic Sandmeyer reactions are effective for introducing chlorine and bromine, the synthesis of fluorinated aromatic compounds from diazonium salts often employs the Balz-Schiemann reaction. orgoreview.comvedantu.com This reaction involves the formation of a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the corresponding aryl fluoride. masterorganicchemistry.comlibretexts.org

| Reaction Type | Reagent(s) | Product Type |

| Chlorination | CuCl | Aryl chloride |

| Bromination | CuBr | Aryl bromide |

| Cyanation | CuCN | Aryl cyanide (nitrile) |

| Fluorination (Balz-Schiemann) | HBF₄, then heat | Aryl fluoride |

Diazonium salts derived from anthranilic acid derivatives can decompose to generate highly reactive aryne intermediates, with the elimination of nitrogen and carbon dioxide. tcichemicals.comgreyhoundchrom.comwiley-vch.de In the case of this compound, after conversion of the amino group to a diazonium salt and potential modification of the thiol group, the resulting compound could theoretically serve as a precursor to a fluorinated benzyne. Arynes are valuable in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds through various cycloaddition and nucleophilic addition reactions. acs.orgresearchgate.net

Methods for aryne generation often involve strong bases or fluoride-induced elimination from suitable precursors. tcichemicals.comgreyhoundchrom.com The aryne intermediate can then be trapped by a variety of nucleophiles or dienes. acs.org

Oxidation Reactions and the Formation of Sulfone Derivatives

The thiol group of this compound and its derivatives is susceptible to oxidation. Mild oxidation can lead to the formation of disulfides. However, stronger oxidizing agents can oxidize the thiol or sulfide (B99878) to a sulfone (-SO₂-). google.comorganic-chemistry.orgrsc.org For example, phenothiazines synthesized from 2-aminobenzenethiols can be oxidized to their corresponding sulfone derivatives using reagents like 30% hydrogen peroxide in glacial acetic acid. researchgate.netkab.ac.uggrafiati.comchesci.com These sulfone derivatives often exhibit different biological activities compared to their sulfide precursors. researchgate.net

A variety of reagents can be employed for the oxidation of sulfides to sulfones, including hydrogen peroxide, potassium permanganate, and N-fluorobenzenesulfonimide (NFSI). rsc.orgsmolecule.com The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide (B87167) or the sulfone. rsc.org

| Starting Material | Oxidizing Agent | Product |

| Thiol/Sulfide | Mild Oxidant | Disulfide/Sulfoxide |

| Thiol/Sulfide | Strong Oxidant (e.g., H₂O₂, KMnO₄) | Sulfone |

| 10H-Phenothiazines | 30% H₂O₂ in glacial acetic acid | 10H-Phenothiazine sulfones |

Rearrangement Reactions (e.g., Smiles Rearrangement)

Derivatives of this compound can undergo rearrangement reactions, with the Smiles rearrangement being a notable example. researchgate.netkab.ac.uggrafiati.com The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. In the context of phenothiazine synthesis, a substituted 2-amido-2'-nitrodiphenylsulfide, which can be prepared from this compound, can undergo a Smiles rearrangement to form a 10H-phenothiazine. researchgate.netkab.ac.uggrafiati.com This rearrangement is a key step in the synthesis of various fluorinated phenothiazines and their derivatives. researchgate.netkab.ac.ugtandfonline.comchesci.com

The general mechanism involves the intramolecular attack of a nucleophile (in this case, the deprotonated amide nitrogen) on the activated aromatic ring, leading to the displacement of a leaving group and the formation of a new heterocyclic ring system.

Complexation with Metal Centers (Inferred from general amino-thiol chemistry)

While specific studies on the metal complexes of this compound are not extensively detailed in the reviewed literature, its coordination behavior can be inferred from the well-established chemistry of related o-aminothiophenol compounds. asianpubs.orgacs.orgorientjchem.org These molecules are known to act as effective chelating ligands for a variety of transition metals. socialresearchfoundation.com

The this compound molecule possesses two key donor sites for metal coordination: the nitrogen atom of the amino group and the sulfur atom of the thiol group. The thiol group (-SH) can be deprotonated to form a thiolate (-S⁻), which is a soft donor and typically forms strong covalent bonds with soft metal ions. The amino group (-NH₂) acts as a harder donor, coordinating to metal centers through its lone pair of electrons. orientjchem.org This combination allows the molecule to function as a bidentate ligand, forming stable five-membered chelate rings with a central metal ion. acs.org

Based on analogous systems, this compound is expected to react with various metal salts (e.g., Co(II), Ni(II), Cu(II), Rh(II)) to form coordination complexes. asianpubs.orgacs.org For instance, reactions with Ni(II) and Cu(II) salts could potentially yield square-planar complexes. asianpubs.org The reaction of the related 2-aminothiophenol (B119425) with a dirhodium(II) acetate (B1210297) complex in the presence of oxygen results in an octahedral Rhodium(III) complex, where three aminothiophenolate ligands are coordinated to the metal center. acs.org One ligand acts as a bidentate N,S-chelate, while the other two bind in a monodentate fashion through the thiolate group. acs.org This suggests that this compound could exhibit versatile coordination modes depending on the metal and reaction conditions.

| Metal Ion (Example) | Potential Geometry | Ligand Behavior | Inferred From |

| Ni(II), Cu(II) | Square-planar | Bidentate (N, S chelation) | General aminothiophenol Schiff base complexes. asianpubs.org |

| Co(II) | Distorted Octahedral | Bidentate or Tridentate | General aminothiophenol Schiff base complexes. asianpubs.org |

| Rh(III) | Octahedral | Bidentate (N,S) & Monodentate (S) | Reactivity of 2-aminothiophenol with dirhodium compounds. acs.org |

| Nb(V), Ta(V) | Six-coordinate | Mononegative bidentate | Studies on 2-aminothiophenol with Nb(V) and Ta(V) chlorides. orientjchem.org |

This table presents inferred coordination behaviors of this compound with various metal centers, based on documented reactivity of similar aminothiophenol ligands.

The presence of the fluorine atom ortho to the amino group may introduce electronic and steric effects that could modulate the stability and structure of the resulting metal complexes, although the precise nature of this influence requires specific experimental investigation.

Applications of 2 Amino 3 Fluorobenzenethiol in Complex Molecular Synthesis

Precursor Chemistry for Aromatic Heterocyclic Systems

2-Amino-3-fluorobenzenethiol is an exemplary starting material for synthesizing a wide array of fused heterocyclic compounds. The ortho-disposed amino and thiol functionalities provide a reactive di-nucleophilic system ready for cyclization reactions with various electrophilic partners.

Phenothiazines are a class of nitrogen- and sulfur-containing tricyclic heterocycles with a broad spectrum of biological activities, serving as tranquilizers, antihistamines, and antitumor agents. tandfonline.com The fluorine atom, particularly on the phenothiazine (B1677639) nucleus, can enhance the therapeutic efficacy of these molecules. tandfonline.com

The synthesis of fluorinated 10H-phenothiazines often utilizes this compound as a key precursor. kab.ac.ugresearchgate.net A common strategy involves the condensation of the aminothiol (B82208) with a reactive o-halonitrobenzene. kab.ac.uggrafiati.com This reaction forms a substituted 2-amino-2'-nitrodiphenylsulfide intermediate. To facilitate the subsequent cyclization via the Smiles rearrangement, the amino group is typically protected, for instance, through formylation with formic acid. chesci.com The resulting 2-formamido-2'-nitrodiphenylsulfide is then treated with a base, such as alcoholic potassium hydroxide (B78521), to induce an intramolecular cyclization, yielding the 10H-phenothiazine core. researchgate.netchesci.com The presence of the fluorine atom from the original aminothiol leads to the formation of specifically fluorinated phenothiazine derivatives. kab.ac.ugresearchgate.net Further chemical modifications, such as oxidation of the sulfide (B99878) to a sulfone using hydrogen peroxide in acetic acid, can be performed to generate additional derivatives with potentially distinct biological profiles. kab.ac.ugresearchgate.net

Table 1: Synthesis of Fluorinated Phenothiazines

| Starting Material | Reagent | Key Intermediate | Product | Citation |

|---|---|---|---|---|

| This compound | o-Halonitrobenzene | 2-Foramido-2'-nitrodiphenylsulfide | Fluorinated 10H-Phenothiazine | kab.ac.ug, researchgate.net, chesci.com |

1,4-Benzothiazines are structurally related to phenothiazines and are also recognized for their diverse pharmacological applications, including analgesic, antibacterial, anticancer, and anticonvulsant activities. researchgate.net The synthesis of fluorinated 4H-1,4-benzothiazines has been successfully achieved using this compound. tandfonline.com

A prevalent method for constructing the benzothiazine ring system involves the condensation and oxidative cyclization of this compound with β-dicarbonyl compounds, such as β-diketones or β-ketoesters. tandfonline.comresearchgate.net For example, reacting this compound with various substituted β-diketones in a suitable solvent leads to the formation of 5-fluoro-4H-1,4-benzothiazines. tandfonline.com Another route involves reacting the aminothiol with maleic anhydride, which yields 3-oxo-5-fluorobenzothiazinyl acetic acid. tandfonline.com These reactions capitalize on the nucleophilicity of both the amino and thiol groups to build the heterocyclic ring. The resulting fluorinated benzothiazines are valuable scaffolds in medicinal chemistry. nanobioletters.comnih.gov

Benzothiazoles are another critical class of heterocycles found in numerous biologically active compounds and industrial chemicals. nih.gov The condensation of 2-aminobenzenethiols with carbonyl-containing compounds is a fundamental and widely used method for their synthesis. nih.govresearchgate.net

This compound can be readily converted into fluorinated benzothiazole (B30560) analogues. The classical synthesis involves the reaction of the aminothiol with aldehydes or carboxylic acids (or their derivatives). nih.govorganic-chemistry.org For instance, the condensation of this compound with an aromatic aldehyde, often promoted by an oxidizing agent or catalyst, leads directly to the corresponding 2-aryl-benzothiazole. researchgate.net Furthermore, a convenient route to prepare the parent 2-amino-3-fluorobenzothiazole involves the cyclization of 2-fluorophenylthiourea with bromine in chloroform (B151607). tandfonline.com The resulting aminobenzothiazole can then be hydrolyzed back to this compound, demonstrating the reversible nature of this synthetic relationship. tandfonline.com This reactivity allows for the incorporation of the fluorinated benzothiazole moiety into more complex structures, such as the benzothiazole–carboxamide hybrids synthesized as potential anticancer agents. japsonline.com

The utility of this compound extends beyond the synthesis of phenothiazines, benzothiazines, and benzothiazoles. Its unique structure allows for the construction of other, more complex sulfur-nitrogen heterocycles. For example, it can be used to synthesize benzothiazepines, which are seven-membered heterocyclic rings. This is typically achieved through a thio-Michael addition and subsequent intramolecular imine formation by reacting the aminothiol with a 2-benzylidineindan-1,3-dione intermediate. scirp.org

Additionally, the aminothiol can be incorporated into larger, multi-ring systems. Research has shown the synthesis of complex molecules where a derivative of this compound is linked to other heterocyclic systems like 1,2,4-triazole. synhet.com The development of synthetic methods for novel nitrogen/sulfur heterocycles is an active area of research, with applications in materials science and medicinal chemistry. mdpi.commdpi.comresearchgate.net The bifunctional nature of this compound makes it an attractive starting point for creating novel, fused heterocyclic systems. nih.gov

Building Block in Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. tcichemicals.comfrontiersin.org This approach is valued for its atom economy, reduced number of purification steps, and ability to rapidly generate molecular diversity, making it a cornerstone of modern medicinal and combinatorial chemistry. tcichemicals.compreprints.org

The structure of this compound, featuring two distinct nucleophilic centers (the amino and thiol groups), makes it an ideal substrate for MCRs. Although specific MCRs detailing the use of this compound are not extensively documented in dedicated studies, its functional groups are archetypal for participation in well-known MCRs that synthesize heterocyclic libraries. For example, the condensation of o-aminobenzenethiols with aldehydes and another component is a known strategy for building substituted benzothiazine or benzothiazole libraries in a single step. The reactivity of the amino and thiol groups can be selectively harnessed under different reaction conditions to control the outcome of the MCR, leading to a diverse range of complex heterocyclic products. The presence of the fluorine atom adds another layer of utility, allowing for the creation of fluorinated compound libraries for drug discovery screening.

Contributions to Pharmaceutical Intermediate Synthesis

The heterocyclic scaffolds derived from this compound are of immense importance in pharmaceutical research and development. The compound itself is considered a key pharmaceutical intermediate for the synthesis of biologically active molecules. synhet.comechemi.combldpharm.com

The introduction of fluorine into drug candidates can significantly modulate their metabolic stability, binding affinity, and bioavailability. Therefore, this compound serves as a crucial starting material for fluorinated analogues of established drug classes. As detailed previously, it is instrumental in synthesizing fluorinated phenothiazines and benzothiazines, which possess a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. tandfonline.comnanobioletters.comnih.gov

Recent research has focused on creating novel benzothiazole derivatives with potent biological activity. For example, 2-amino-5-fluorobenzenethiol (B1267401), a close structural isomer, was the starting point for a multi-step synthesis of benzothiazole–carboxamide hybrids. japsonline.com One of these hybrids demonstrated significant anticancer activity against breast and colon cancer cell lines with low toxicity to normal cells, highlighting the potential of such derivatives as selective and potent therapeutic agents. japsonline.com The accessibility of these complex fluorinated heterocycles is fundamentally linked to the availability and reactivity of precursors like this compound.

Table 2: Bioactive Heterocycles Derived from Fluorinated Aminobenzenethiols

| Heterocyclic Class | Synthetic Precursor | Potential Application | Citation |

|---|---|---|---|

| Phenothiazines | This compound | Tranquilizers, Antitumor agents | tandfonline.com |

| Benzothiazines | This compound | Antimicrobial, Anticancer agents | researchgate.net, nih.gov |

| Benzothiazoles | 2-Amino-5-fluorobenzenethiol | Anticancer agents | japsonline.com |

Utility in Ligand Design for Catalysis and Coordination Chemistry (Inferred from general chemical applications)

The structure of this compound, featuring a soft thiol donor, a harder amino donor, and an electron-withdrawing fluorine atom, suggests significant potential for its use in creating sophisticated ligands for metal complexes. Schiff base ligands, formed by the condensation of a primary amine with an active carbonyl group, are a cornerstone of coordination chemistry due to their synthetic accessibility and versatility. researchgate.netmdpi.com The amino group of this compound can readily undergo condensation with aldehydes or ketones to form Schiff base ligands. researchgate.net These ligands can then coordinate with various metal ions to form stable complexes. nih.govscirp.org

The presence of both a soft sulfur atom (from the thiol group) and a harder nitrogen atom (from the amino group) allows for the formation of chelating ligands that can bind to a metal center through two points of attachment. This chelation effect typically results in more stable metal complexes compared to those with monodentate ligands. The fluorine atom, due to its high electronegativity, acts as an electron-withdrawing group, which can modulate the electronic properties of the ligand and, consequently, the coordinated metal center. This modulation can be crucial in fine-tuning the catalytic activity of the resulting metal complex.

While specific studies detailing the use of this compound as a ligand for catalysis are not widespread, the principles of ligand design strongly support its potential. For instance, metal-thiolate complexes are known precursors for the synthesis of atomically precise metal nanoclusters, where the ligand plays a critical role in controlling the size and uniformity of the final product. nih.gov The interaction between metal salts and thiol ligands to form metal-thiolate complexes is a key step in this process. nih.gov By extension, ligands derived from this compound could be employed to synthesize novel metal nanoclusters with tailored properties.

The general class of aminobenzenethiols is widely used in the synthesis of heterocycles like benzothiazoles, which are important scaffolds in medicinal and materials chemistry. mdpi.comchemrevlett.com The synthesis often involves condensation and cyclization reactions where the aminobenzenethiol acts as a binucleophilic precursor. mdpi.com

Table 1: Inferred Potential of this compound in Ligand Synthesis

| Ligand Type | Synthetic Reaction | Potential Metal Coordination | Inferred Application |

|---|---|---|---|

| Schiff Base Ligands | Condensation of the amino group with aldehydes/ketones | Transition metals (e.g., Co, Ni, Cu, Zn) | Catalysis, Anticancer agents |

| Thiolate Ligands | Deprotonation of the thiol group | Noble metals (e.g., Au, Ag, Pt) | Nanocluster synthesis, Surface functionalization |

Integration into Advanced Materials Synthesis (Inferred from general chemical applications)

The unique combination of functional groups in this compound makes it a promising precursor for the synthesis of advanced materials, particularly nitrogen- and sulfur-containing heterocyclic compounds and polymers. researchgate.net These classes of materials are known for their diverse applications in pharmaceuticals, agrochemicals, dyes, and polymer science. researchgate.net

A significant application of aminobenzenethiols is in the synthesis of phenothiazines and benzothiazoles. researchgate.netisuct.ru For example, this compound is a documented starting material for the synthesis of fluorinated 10H-phenothiazines. grafiati.comresearchgate.net The synthesis involves the reaction of this compound with o-halonitrobenzenes to form a diphenylsulfide intermediate, which then undergoes a Smiles rearrangement to yield the phenothiazine core structure. researchgate.netresearchgate.netgrafiati.com Phenothiazines are a class of compounds with important biological activities and are also investigated for their redox and emissive properties in materials science. grafiati.comresearchgate.net

Furthermore, the condensation of 2-aminobenzenethiols with various reagents is a primary method for producing benzothiazoles. mdpi.com These compounds are not only biologically active but are also used as vulcanization accelerators, antioxidants, and in the development of fluorescent and electroluminescent materials. mdpi.com The reaction of 2-aminobenzenethiols with carbon dioxide, for instance, has emerged as a green chemistry approach to synthesize benzothiazoles and benzothiazolones, which are valuable in medicinal and material chemistry. chemrevlett.com

The presence of the fluorine atom can impart specific properties to the resulting materials, such as increased thermal stability, altered electronic characteristics, and modified crystal packing. The ability to form N-heterocycles makes this compound a precursor for materials used as corrosion inhibitors, polymers, and agrochemicals. researchgate.net

Table 2: Examples of Complex Molecules Synthesized from this compound or Related Precursors

| Product Class | Synthetic Precursor(s) | Key Reaction Type | Application of Product | Reference |

|---|---|---|---|---|

| Fluorinated 10H-Phenothiazines | This compound, o-Halonitrobenzenes | Condensation, Smiles Rearrangement | Bioactive compounds, Antimicrobials | researchgate.netgrafiati.comresearchgate.net |

| Benzothiazoles | 2-Aminobenzenethiols, Aldehydes/Nitriles | Condensation, Cyclization | Pharmaceuticals, Fluorescent materials | mdpi.comorganic-chemistry.org |

| Azoniaspiro Compounds | This compound (as starting material for catalyst) | Multi-step synthesis, Intramolecular Cyclization | Precursors for N-heterocycles | researchgate.net |

Exploration of Biological Activities and Pharmacological Potential

Antimicrobial Activity Studies

The search for novel antimicrobial agents has led researchers to explore the efficacy of 2-Amino-3-fluorobenzenethiol derivatives against a range of pathogenic microorganisms. These studies have revealed significant antibacterial and antifungal properties, alongside investigations into their mechanisms of action.

Antibacterial Efficacy Against Bacterial Strains

Derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives, synthesized from precursors related to this compound, were tested against several bacterial strains. google.com The results, often presented as Minimum Inhibitory Concentration (MIC) values, indicate the potential of these compounds as antibacterial agents.

Notably, many of these derivatives have shown good activity against Proteus mirabilis and moderate activity against other bacteria such as Bacillus subtilis, Staphylococcus albus, and Escherichia coli. google.comacs.org In one study, a series of 1,5-benzothiazepine (B1259763) derivatives, which can be synthesized from aminobenzenethiols, were evaluated against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net While they showed moderate antibacterial activity, it highlights the exploration of this chemical space for antibacterial agents. researchgate.net Another study on symmetrically disubstituted quinoxalines, derived from related precursors, identified compounds with high efficacy against Escherichia coli and Bacillus subtilis. acs.org

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL or µM) | Reference |

|---|---|---|---|

| Oxetanyl-quinoline derivatives | P. mirabilis | 15.62–62.5 µM | google.com |

| Oxetanyl-quinoline derivatives | B. subtilis | 31.25 µM (for compound 9a) | google.com |

| Symmetrically disubstituted quinoxalines | E. coli | 8 µg/mL (for compounds 2d, 3c) | acs.org |

| Symmetrically disubstituted quinoxalines | B. subtilis | 16 µg/mL (for compounds 2d, 3c, 4, 6a) | acs.org |

| 1,5-Benzothiazepine derivatives | S. aureus | Moderate Activity | researchgate.net |

| 1,5-Benzothiazepine derivatives | P. aeruginosa | Moderate Activity | researchgate.net |

Antifungal Activity Assessment

In addition to their antibacterial properties, derivatives of this compound have been assessed for their antifungal activity. Studies have shown that certain synthesized compounds exhibit notable efficacy against fungal strains such as Aspergillus niger and Candida albicans. google.comresearchgate.net For example, the aforementioned oxetanyl-quinoline derivatives demonstrated good activity against A. niger. google.com

Similarly, a series of 1,5-benzothiazepine derivatives showed significant antifungal activity against Candida albicans, with the methoxyl derivative being particularly potent. researchgate.net This suggests that specific substitutions on the core structure can enhance antifungal efficacy. Another study focusing on 2-aminobenzothiazole (B30445) derivatives, a class of compounds directly related to this compound, reported that almost all synthesized compounds in the series displayed some level of antifungal activity against various Candida species. rroij.commdpi.com

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound Type | Fungal Strain | Activity (MIC in µg/mL or µM) | Reference |

|---|---|---|---|

| Oxetanyl-quinoline derivatives | A. niger | 15.62–62.5 µM | google.com |

| 1,5-Benzothiazepine derivatives | C. albicans | Significant Activity | researchgate.net |

| Pentacyclic quinoxaline (B1680401) derivative (10) | C. albicans | 16 µg/mL | acs.org |

| Pentacyclic quinoxaline derivative (10) | A. flavus | 16 µg/mL | acs.org |

| 6-substituted 2-aminobenzothiazole derivatives (1n, 1o) | C. albicans, C. parapsilosis, C. tropicalis | 4-8 µg/mL | rroij.com |

Mechanisms of Action in Antimicrobial Contexts (e.g., antivirulence activity)

Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. For certain derivatives of this compound, in silico studies have suggested a plausible mode of action as ATP synthase inhibitors. acs.org This indicates that these compounds may disrupt the energy production processes within the microbial cells, leading to their death.

Another promising strategy in combating bacterial infections is to target virulence factors, a mechanism known as antivirulence activity. This approach aims to disarm pathogens rather than killing them, which may reduce the selective pressure for developing resistance. Research on 2-amino-3-acyl-tetrahydrobenzothiophene derivatives, which are structurally related to the subject compound, has identified them as novel inhibitors of pili-dependent biofilm formation in uropathogenic Escherichia coli. nih.gov These compounds were shown to prevent the formation of pili, which are essential for the bacteria to attach to surfaces and form biofilms, without affecting bacterial growth. nih.gov This antivirulence activity suggests a novel therapeutic approach for infections involving biofilm formation.

Antitumor and Anticancer Investigations

The benzothiazole (B30560) scaffold, which can be synthesized from this compound, is a well-known pharmacophore in the design of anticancer agents. ekb.eg A number of studies have focused on the synthesis and evaluation of such derivatives for their antitumor and anticancer potential against various cancer cell lines.

For example, a series of benzothiazole–carboxamide hybrids were synthesized starting from 2-amino-5-fluorobenzenethiol (B1267401) and evaluated for their anticancer activity. frontiersin.org One compound in this series demonstrated potent activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with lower toxicity in normal human embryonic kidney (HEK-293) cells. frontiersin.org Another study on N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) showed significant inhibitory activity against HepG2 (liver cancer) cells, being more potent than the reference drug SAHA. acs.org The antitumor activity of FNA was attributed to the promotion of apoptosis and G2/M phase cell cycle arrest. acs.org

Table 3: Anticancer Activity of Selected this compound Derivatives

| Compound Type | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Benzothiazole–carboxamide hybrid (6j) | MCF-7 (Breast) | 6.56 | frontiersin.org |

| Benzothiazole–carboxamide hybrid (6j) | HCT-116 (Colon) | 7.83 | frontiersin.org |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 (Liver) | 1.30 | acs.org |

| 2-aminobenzothiazole derivative (13) | HCT116 (Colon) | 6.43 | google.com |

| 2-aminobenzothiazole-TZD hybrid (20) | HCT-116 (Colon) | 7.44 | google.com |

| 2-aminobenzothiazole-TZD hybrid (20) | HepG2 (Liver) | 9.99 | google.com |

| 2-aminobenzothiazole-TZD hybrid (20) | MCF-7 (Breast) | 8.27 | google.com |

Anti-inflammatory and Analgesic Properties

Derivatives containing the benzothiazole and benzimidazole (B57391) nucleus, which can be synthesized from 2-aminobenzenethiol precursors, have been investigated for their anti-inflammatory and analgesic properties. researchgate.netfrontiersin.orgnih.gov For instance, a series of 2-amino benzothiazole derivatives were synthesized and evaluated for their anti-inflammatory activity using the λ-Carrageenan-induced mice paw edema method. researchgate.net Some of the tested compounds showed significant anti-inflammatory activity, comparable to the standard drug diclofenac (B195802) sodium. sphinxsai.com

The anti-inflammatory mechanism of benzothiazole derivatives is thought to be through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory process. researchgate.nettandfonline.com The development of selective COX-2 inhibitors is a major goal in this area to reduce the gastrointestinal side effects associated with non-selective NSAIDs. tandfonline.comnanobioletters.com Furthermore, some thiazine (B8601807) derivatives have exhibited good to excellent analgesic and anti-inflammatory activities, comparable to indomethacin (B1671933) and aspirin. google.com

Receptor Interaction and Modulatory Activities (e.g., thromboxane (B8750289)/prostaglandin (B15479496) endoperoxide receptor antagonism)

The modulation of specific receptors is a key strategy in the development of new therapeutic agents. There is evidence to suggest that compounds with a structural framework related to this compound derivatives may act as antagonists for thromboxane/prostaglandin endoperoxide (TP) receptors. acs.org TP receptor antagonists are of interest as they can prevent the activation of platelets and vasoconstriction induced by thromboxane A2 and prostaglandin H2, without affecting the synthesis of other beneficial prostaglandins (B1171923) like prostacyclin. drugfuture.com

While direct studies on this compound derivatives as TP receptor antagonists are not extensively documented in the initial searches, the synthesis of potent thromboxane receptor antagonists often involves molecular scaffolds that could potentially be derived from or are analogous to fluorinated aminobenzenethiols. acs.org For example, Ramatroban is a dual CRTH2 and thromboxane A2 receptor antagonist. google.com The development of such receptor antagonists represents a promising therapeutic principle for various cardiovascular and inflammatory conditions. drugfuture.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial in drug discovery for optimizing lead compounds to enhance their therapeutic efficacy and minimize adverse effects. For derivatives of this compound, SAR studies have revealed key structural features that influence their biological activities.

The core benzothiazole structure, often synthesized from 2-aminobenzenethiol derivatives, serves as a versatile scaffold. rsc.orgresearchgate.net Modifications at various positions of the benzothiazole ring system have led to the development of compounds with a wide range of pharmacological effects, including anticancer and antimicrobial activities. rsc.org For instance, the introduction of different substituents on the benzothiazole nucleus can significantly alter the compound's interaction with biological targets. rsc.org

In the context of anticancer agents, SAR studies on 2-substituted benzothiazole derivatives have shown that these compounds can act as potent inhibitors of key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.netresearchgate.net The nature and position of substituents on the phenyl ring of the benzothiazole moiety play a critical role in determining the inhibitory potency and selectivity. frontiersin.org For example, certain substitutions can enhance the binding affinity of the molecule to the active site of the target enzyme. mdpi.com

SAR studies have also been instrumental in the design of neuroprotective agents. For example, in the development of Kv7 channel activators for the treatment of seizures, modifications to the core structure of retigabine, which shares some structural similarities with aminobenzenethiol derivatives, have been guided by SAR principles to improve potency and chemical stability. unina.it These studies often involve the synthesis of a library of analogues with systematic variations in their chemical structure and subsequent evaluation of their biological activity. unina.it

The following table summarizes key SAR findings for derivatives of this compound and related compounds:

| Structural Modification | Observed Effect on Biological Activity | Therapeutic Area |

| Substitution on the benzothiazole nucleus | Alters interaction with biological targets | Anticancer, Antimicrobial rsc.org |

| Introduction of specific substituents | Potent inhibition of EGFR and VEGFR-2 | Anticancer researchgate.netresearchgate.net |

| Substitution pattern on the phenyl ring | Affects inhibitory potency and selectivity | Anticancer frontiersin.org |

| Modifications to core structures | Improved potency and chemical stability | Neuroprotection unina.it |

Neuropharmacological and Tranquilizing Applications

Derivatives of this compound have shown promise in the field of neuropharmacology. The phenothiazine (B1677639) ring system, which can be synthesized from 2-aminobenzenethiol derivatives, is a well-known pharmacophore in neuroleptic drugs. researchgate.netkab.ac.ug These compounds, often referred to as tranquilizers or antipsychotics, are used to manage major mental disturbances. neu.edu.tr

The pharmacological actions of phenothiazine derivatives are closely linked to their ability to interact with various receptors in the central nervous system (CNS). neu.edu.tr For example, their antipsychotic effects are primarily attributed to their antagonism of dopamine (B1211576) D2 receptors. The structure of the side chain attached to the phenothiazine nucleus significantly influences the neuroleptic potency. neu.edu.tr

Furthermore, research into benzothiazole derivatives has revealed a broad spectrum of CNS-related activities, including analgesic, anticonvulsant, and neuroprotective effects. mdpi.com For instance, certain benzothiazole derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. mdpi.com

The development of novel compounds targeting serotonin (B10506) receptors, such as 5-HT6, has also involved structures derived from or related to aminobenzenethiol. google.commdpi.com These receptors are implicated in various CNS disorders, and ligands that modulate their activity are of significant therapeutic interest. google.com

The table below highlights some neuropharmacological applications of this compound derivatives and related compounds:

| Compound Class | Mechanism of Action | Potential Application |

| Phenothiazines | Dopamine D2 receptor antagonism | Antipsychotic, Tranquilizer neu.edu.tr |

| Benzothiazoles | Various CNS receptor interactions | Analgesic, Anticonvulsant, Neuroprotective mdpi.com |

| Serotonin Receptor Ligands | Modulation of 5-HT6 receptors | Treatment of CNS disorders google.commdpi.com |

Antioxidant and Other Therapeutic Potentials

Beyond their neuropharmacological applications, derivatives of this compound exhibit a range of other therapeutic potentials, most notably as antioxidant agents. The presence of the thiol group in the parent compound suggests an inherent capacity to participate in redox reactions and scavenge free radicals.

Studies on various heterocyclic compounds containing the benzothiazole scaffold have demonstrated significant antioxidant activity. rsc.orgijper.org This activity is often attributed to the ability of these compounds to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases. nih.gov

The antioxidant potential of these compounds can be influenced by the nature and position of substituents on the aromatic ring. plos.org For instance, the presence of electron-donating groups can enhance the antioxidant capacity. In some cases, a synergistic effect on antioxidant activity has been observed in formulations containing multiple herbal extracts, some of which may contain compounds structurally related to aminobenzothiazoles. nih.gov

In addition to their antioxidant properties, derivatives of this compound have been explored for a variety of other therapeutic applications. These include antimicrobial, anti-inflammatory, and antiviral activities. rsc.orgnanobioletters.com For example, certain benzimidazole derivatives, which can be synthesized from related starting materials, have shown potent antibacterial and antifungal properties. rsc.org

The following table summarizes some of the antioxidant and other therapeutic potentials of these compounds:

| Therapeutic Potential | Mechanism/Observation |

| Antioxidant | Scavenging of free radicals, hydrogen/electron donation rsc.orgijper.orgnih.gov |

| Antimicrobial | Inhibition of bacterial and fungal growth rsc.orgnanobioletters.com |

| Anti-inflammatory | Modulation of inflammatory pathways nanobioletters.com |

| Antiviral | Inhibition of viral replication rsc.org |

Toxicological and Safety Profiling (e.g., neurotoxicity)

The toxicological and safety profiling of any potential therapeutic agent is a critical aspect of its development. For this compound and its derivatives, this includes an assessment of potential adverse effects, including neurotoxicity.

While some derivatives have shown therapeutic potential in the CNS, it is also important to evaluate their potential for neurotoxic effects. For instance, some organofluorine compounds have been associated with developmental neurotoxicity. nih.gov The introduction of fluorine into organic molecules can significantly alter their biological properties, and while this can be beneficial for therapeutic efficacy, it can also lead to unintended toxicities. acs.org

Acute toxicity studies are often conducted to determine the immediate effects of high doses of a compound. alphachemika.cothermofisher.com These studies can reveal potential target organs for toxicity and help establish a preliminary safety profile. For example, GHS classification data for related compounds can provide information on acute oral, dermal, and inhalation toxicity, as well as skin and eye irritation potential. echemi.comnih.gov

In the context of drug development, it is also essential to assess for long-term toxicity, including carcinogenicity and reproductive toxicity. regulations.gov While no specific long-term toxicity data for this compound was found, the toxicological database for structurally related compounds can provide some insights. For example, for some compounds, no evidence of neurotoxicity or carcinogenicity has been observed in preclinical studies. regulations.gov

The table below outlines key considerations in the toxicological profiling of this compound and its derivatives:

| Toxicological Parameter | Consideration |

| Neurotoxicity | Potential for developmental neurotoxicity with some organofluorine compounds nih.gov |

| Acute Toxicity | Assessment of oral, dermal, and inhalation toxicity, as well as skin/eye irritation alphachemika.cothermofisher.comechemi.comnih.gov |

| Long-term Toxicity | Evaluation of carcinogenicity and reproductive toxicity regulations.gov |

| Genotoxicity | Assessment of the potential to cause genetic mutations |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 2-Amino-3-fluorobenzenethiol, offering detailed insights into the hydrogen, carbon, and fluorine atomic environments within the molecule.

In ¹H NMR spectroscopy, the chemical shifts (δ), multiplicities, and coupling constants (J) of the protons provide definitive evidence for the substitution pattern on the benzene (B151609) ring. The spectrum is expected to show distinct signals for the three aromatic protons, as well as broader signals for the amine (NH₂) and thiol (SH) protons. The fluorine atom introduces additional complexity and valuable information through hydrogen-fluorine (H-F) coupling.

The aromatic region would typically display three multiplets corresponding to the protons at positions 4, 5, and 6. The proton at C6, being ortho to the electron-donating amino group, would likely appear at the most upfield position. The protons at C4 and C5 would show characteristic splitting patterns influenced by both H-H and H-F couplings. The signals for the amine and thiol protons are often broad and their chemical shifts can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| SH | 3.0 - 4.0 | broad singlet | - |

| NH₂ | 3.5 - 4.5 | broad singlet | - |

| H-6 | 6.6 - 6.8 | doublet of doublets | J(H-H) ≈ 7-9, J(H-F) ≈ 1-2 |

| H-5 | 6.8 - 7.0 | triplet of doublets | J(H-H) ≈ 7-9, J(H-F) ≈ 7-9 |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are expected for the aromatic carbons. The chemical shifts are significantly influenced by the attached functional groups (-SH, -NH₂, -F). Most notably, the carbon atoms directly bonded to or in close proximity to the fluorine atom will exhibit splitting due to carbon-fluorine (C-F) coupling, which is a powerful diagnostic tool. The C-F coupling constants are typically large for the directly bonded carbon (¹JCF) and decrease with the number of bonds separating the atoms (²JCF, ³JCF).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |

|---|---|---|

| C1-SH | 110 - 115 | ³JCF ≈ 3-5 |

| C2-NH₂ | 145 - 150 | ²JCF ≈ 10-15 |

| C3-F | 155 - 160 | ¹JCF ≈ 240-250 |

| C4 | 115 - 120 | ²JCF ≈ 20-25 |

| C5 | 125 - 130 | ³JCF ≈ 5-8 |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. ed.ac.uk For this compound, the spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. nih.gov The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. This signal will be split into a multiplet due to coupling with the neighboring aromatic protons (H-2 and H-4), providing further confirmation of the molecular structure. The high sensitivity and large chemical shift range of ¹⁹F NMR make it an excellent tool for verifying the presence and electronic environment of fluorine in the compound. nih.gov

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure.

The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The S-H stretching of the thiol group gives rise to a weak but sharp band around 2550-2600 cm⁻¹. The C-F bond exhibits a strong absorption in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Additionally, characteristic peaks for the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region, would be present.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Thiol (S-H) | Stretch | 2550 - 2600 | Weak |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which should correspond to its molecular formula, C₆H₆FNS. chemscene.com The calculated exact mass is 143.0205 u. lookchem.com

Electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion peak (M⁺) at m/z ≈ 143. The fragmentation pattern provides further structural information. Plausible fragmentation pathways for this molecule under EI conditions could include the loss of the thiol group (-SH) resulting in a fragment at m/z 110, or the loss of a hydrogen cyanide molecule (HCN) from the amine-bearing portion of the ring, leading to a fragment at m/z 116. The stability of the aromatic ring suggests that the benzene core would remain intact in many of the major fragments observed.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment |

|---|---|

| 143 | [M]⁺ (Molecular Ion) |

| 110 | [M - SH]⁺ |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure compound. This technique is crucial for confirming the empirical and molecular formula of a newly synthesized batch of this compound. The experimentally determined percentages should closely match the theoretical values calculated from its molecular formula, C₆H₆FNS.

Table 6: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass % |

|---|---|---|---|

| Carbon | C | 12.011 | 50.33% |

| Hydrogen | H | 1.008 | 4.22% |

| Fluorine | F | 18.998 | 13.27% |

| Nitrogen | N | 14.007 | 9.79% |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of this compound, providing essential methods for separating the compound from impurities, starting materials, and byproducts, as well as for accurately assessing its purity. The selection of a specific technique depends on the required resolution, speed, and scale of the analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the qualitative and quantitative analysis of this compound. bjbms.org It is extensively used to determine the purity of synthesized batches and to separate it from structurally similar isomers. bjbms.org The method's versatility allows for various modifications of mobile and stationary phases to achieve optimal separation. bjbms.org

A typical analysis for this compound would employ a reversed-phase (RP-HPLC) method, which separates compounds based on their hydrophobicity. A C18 column is commonly used as the stationary phase, while the mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, frequently modified with an acid like formic acid or trifluoroacetic acid to improve peak shape. Detection is typically performed using an ultraviolet (UV) detector, as the benzene ring in the molecule acts as a chromophore. For enhanced sensitivity, especially for trace-level analysis, pre-column derivatization with a fluorogenic reagent can be employed, followed by fluorescence detection. nih.govnih.gov The retention time of the compound under specific conditions serves as a key identifier, while the peak area is proportional to its concentration, allowing for precise quantification.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Stationary phase for reversed-phase separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile | Organic component for eluting the compound. |

| Gradient | 5% to 95% B over 15 min | To ensure elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical separation. |

| Column Temp. | 30 °C | To ensure reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for sample introduction. |

| Detector | UV at 254 nm | For detection of the aromatic chromophore. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. This results in substantially higher resolution, improved sensitivity, and drastically reduced analysis times. UPLC is particularly valuable for complex mixtures or for high-throughput analysis of this compound.

A validated UPLC method for aminothiols involves derivatization to enhance detection and separation. nih.gov For instance, a pre-column derivatization can be performed with a thiol-specific fluorogenic reagent like 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F). nih.gov The resulting fluorescent derivatives are then separated on a high-efficiency column, such as a Waters Acquity BEH C18, using a rapid gradient elution. nih.gov This approach allows for the baseline separation of multiple aminothiols within minutes, making it a powerful tool for detailed metabolic studies or for detecting trace impurities in a sample of this compound. nih.gov

Table 2: Representative UPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Acquity BEH C18, 2.1 x 100 mm, 1.7 µm | High-resolution separation with sub-2 µm particles. nih.gov |

| Derivatization | ABD-F (thiol-specific) | To create fluorescent adducts for sensitive detection. nih.gov |

| Mobile Phase A | Aqueous Buffer (e.g., Phosphate) | Polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile | Organic component for rapid elution. |

| Gradient | Rapid gradient (e.g., over 4-5 minutes) | For high-throughput analysis. nih.gov |

| Flow Rate | ~0.5 mL/min | Optimized for small particle size columns. |

| Detector | Fluorescence (FLD) | Highly sensitive detection of derivatized thiol. nih.gov |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of reactions involving this compound and for preliminary purity assessment. ifsc.edu.br The technique involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel, which acts as the stationary phase. ifsc.edu.br

The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and interaction with the stationary phase. ifsc.edu.br For an aminothiol (B82208) compound, a common mobile phase might be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). After development, the separated spots can be visualized under UV light or by staining with a reagent such as ninhydrin, which reacts with the primary amine group to produce a colored spot. researchgate.net The position of the spot is characterized by its Retardation Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. gavinpublishers.com

Table 3: Example TLC System for this compound | Parameter | Description | | :--- | :--- | | Stationary Phase | Silica Gel 60 F254 plate | Standard polar adsorbent with fluorescent indicator. | | Mobile Phase | Ethyl Acetate / Hexane (30:70 v/v) | A solvent system of intermediate polarity. | | Visualization | 1. UV light (254 nm) 2. Ninhydrin stain | Quenching of fluorescence by the aromatic ring. Chemical reaction with the amino group. researchgate.net | | Expected Rf | ~0.4 (Value is system-dependent) | Indicates moderate polarity and successful elution. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in its solid, crystalline state. nih.gov The application of this technique to this compound would provide unambiguous information about its molecular geometry, conformation, and the arrangement of molecules within the crystal lattice.

The process begins with the growth of a high-quality single crystal of the compound, which is a critical and often challenging step. This crystal is then mounted in a diffractometer and irradiated with a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. nih.gov The intensities and positions of these spots are meticulously recorded.

This raw diffraction data is then processed computationally to generate an electron density map of the repeating unit cell of the crystal. nih.gov From this map, the positions of individual atoms can be determined, allowing for the precise calculation of bond lengths, bond angles, and torsion angles. Furthermore, the analysis reveals intermolecular interactions, such as hydrogen bonding between the amino and thiol groups of neighboring molecules, which govern the crystal packing. The resulting structural data is invaluable for understanding the compound's physical properties and its potential interactions in a solid-state environment. mdpi.com

Table 4: Key Structural Parameters Determined by X-ray Crystallography for this compound

| Parameter | Information Yielded |

|---|---|

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Bond Lengths | e.g., C-S, C-N, C-F, C-C, C-H bond distances (in Ångströms). |

| Bond Angles | e.g., C-C-S, C-C-N, F-C-C angles (in degrees). |

| Torsion Angles | Defines the conformation of the molecule, such as the planarity of the ring. |

| Unit Cell Dimensions | The size and shape of the repeating crystal lattice. |

| Crystal System | The symmetry classification of the crystal (e.g., monoclinic, orthorhombic). |

| Intermolecular Forces | Identification and geometry of hydrogen bonds and other non-covalent interactions. |

Computational Chemistry and Theoretical Insights

Molecular Orbital Theory (MOT) and Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic properties of 2-Amino-3-fluorobenzenethiol. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic states.

Quantum chemical methods like DFT, often using basis sets such as 6-311++G(d,p), can model the molecule's electronic properties. researchgate.neticm.edu.pl Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is typically localized on the electron-rich parts of the molecule, such as the amino and thiol groups, indicating these are the likely sites for electrophilic attack. The LUMO is distributed over the aromatic ring, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Geometrical Parameters of this compound Note: These values are representative and typically derived from DFT calculations (e.g., B3LYP/6-311++G(d,p) level of theory). Actual values may vary based on the specific computational method and environmental factors.

| Parameter | Predicted Value |

| C-F Bond Length | ~1.35 Å |

| C-N Bond Length | ~1.40 Å |

| C-S Bond Length | ~1.78 Å |

| S-H Bond Length | ~1.34 Å |

| N-H Bond Length | ~1.01 Å |

| C-C-F Bond Angle | ~119° |

| C-C-N Bond Angle | ~121° |

| C-C-S Bond Angle | ~123° |

| C-S-H Bond Angle | ~96° |

Computational chemistry is a reliable tool for predicting the spectroscopic signatures of molecules, which is invaluable for their experimental identification. icm.edu.pl

NMR Spectroscopy: By employing methods like the Gauge-Invariant Atomic Orbital (GIAO) method, it is possible to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H, ¹³C, ¹⁹F). mdpi.comroyalsocietypublishing.org The predicted shifts for this compound would reflect the electronic environment of each nucleus. For instance, the carbon atom bonded to the fluorine (C3) is expected to show a large ¹³C chemical shift due to fluorine's high electronegativity. mdpi.com

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the vibrational modes of the molecule. icm.edu.pl These calculations help in assigning the peaks observed in experimental Infrared (IR) and Raman spectra. For this compound, characteristic vibrational frequencies would include N-H stretching of the amino group, S-H stretching of the thiol group, C-F stretching, and various aromatic C-C and C-H vibrations. Comparing experimental spectra with computationally predicted spectra can confirm the molecular structure. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths. researchgate.net This allows for the prediction of the UV-Visible absorption spectrum, identifying the wavelengths of maximum absorption (λmax) which correspond to π→π* and n→π* transitions within the aromatic system and its substituents.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that represent familiar chemical concepts like bonds, lone pairs, and anti-bonding orbitals. taylorandfrancis.comnumberanalytics.com This method quantifies the delocalization of electron density through hyperconjugative interactions, which are reported as second-order perturbation theory energies (E(2)). taylorandfrancis.com For this compound, NBO analysis can reveal:

The donation of electron density from the lone pairs of the nitrogen and sulfur atoms to the antibonding orbitals (σ* or π*) of the benzene (B151609) ring.

The electron-withdrawing effect of the fluorine atom, analyzing interactions between its lone pairs and adjacent bonds.

The strength of intramolecular hydrogen bonding, for example, between the thiol's hydrogen and the amino group's nitrogen, by evaluating the orbital overlap between a donor lone pair and an acceptor N-H or S-H antibonding orbital. taylorandfrancis.com

Nucleus Independent Chemical Shifts (NICS): NICS is a computational method used to assess the aromaticity of a cyclic system. acs.orgnih.gov It involves calculating the magnetic shielding at a non-nuclear point, typically the center of the ring (NICS(0)) or at a point 1 Å above the ring plane (NICS(1)). A negative NICS value indicates a diatropic ring current, characteristic of an aromatic compound, while a positive value suggests anti-aromaticity. For substituted benzenes, the presence of electron-donating (like -NH₂) and electron-withdrawing (like -F) groups can modulate the ring's aromaticity. While fluorobenzene (B45895) generally shows a slightly diminished aromaticity compared to benzene based on NICS calculations, the interplay with the -NH₂ and -SH groups in this compound would result in a unique NICS value reflecting its specific electronic character. researchgate.netacs.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.nettandfonline.com This method is crucial in drug discovery for screening potential drug candidates. Derivatives of this compound, such as benzothiazoles and benzothiazines, have been investigated as inhibitors for various protein targets. researchgate.netjapsonline.comacs.org

In these studies, the parent molecule serves as a scaffold or starting material. Docking simulations of its derivatives reveal key binding interactions. For example, docking studies of benzothiazole (B30560) derivatives against targets like Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase have shown that:

The amino group of the original scaffold can form critical hydrogen bonds with amino acid residues in the protein's active site, such as glutamate (B1630785) or aspartate.

The aromatic ring often engages in π-π stacking or hydrophobic interactions with residues like phenylalanine or tyrosine.

The fluorine atom can form halogen bonds or participate in other electrostatic interactions, potentially enhancing binding affinity and selectivity. tandfonline.comasiapharmaceutics.info

The docking score, an estimation of the binding free energy, helps to rank different derivatives and prioritize them for synthesis and biological testing. acs.org

Table 2: Representative Docking Interactions for Benzothiazole Derivatives Note: This table summarizes common interactions observed in docking studies of ligands derived from aminobenzenethiols against kinase targets.

| Interaction Type | Ligand Moiety | Protein Residue Example |

| Hydrogen Bond | Amide N-H (from amino group) | Glu, Asp (side chain carboxylate) |

| Hydrogen Bond | Heterocyclic Nitrogen | Met, Cys (backbone amide) |

| π-π Stacking | Benzothiazole Ring System | Phe, Tyr, Trp |

| Hydrophobic Interaction | Phenyl Ring | Leu, Val, Ala |

| Halogen Bond | Fluorine Atom | Ser, Thr (backbone carbonyl) |

Reaction Mechanism Elucidation through Computational Modeling